molecular formula C20H26N4O2 B12225773 2,4-Dimethyl-7-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,8-naphthyridine

2,4-Dimethyl-7-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,8-naphthyridine

Cat. No.: B12225773
M. Wt: 354.4 g/mol
InChI Key: RKWDVQCKYTXNTB-UHFFFAOYSA-N
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Description

2,4-Dimethyl-7-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,8-naphthyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a naphthyridine core, which is a fused ring system containing nitrogen atoms. The compound also features a piperidine ring and a morpholine ring, both of which are important in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-7-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors to form the naphthyridine ring system.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the naphthyridine core.

    Attachment of the Morpholine Ring: The morpholine ring is attached via an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-7-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced naphthyridine derivatives.

Scientific Research Applications

2,4-Dimethyl-7-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,8-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-7-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. For example, it may inhibit bacterial enzymes, leading to antibacterial activity . The exact molecular pathways involved depend on the specific biological target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-7-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,8-naphthyridine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

[4-(5,7-dimethyl-1,8-naphthyridin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C20H26N4O2/c1-14-12-15(2)21-19-16(14)6-7-18(22-19)24-10-11-26-17(13-24)20(25)23-8-4-3-5-9-23/h6-7,12,17H,3-5,8-11,13H2,1-2H3

InChI Key

RKWDVQCKYTXNTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)N3CCOC(C3)C(=O)N4CCCCC4)C

Origin of Product

United States

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